5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

Description

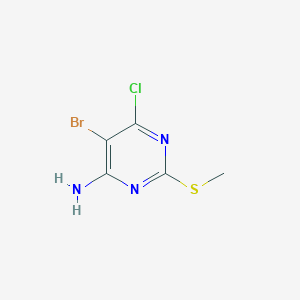

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS: 63931-22-6) is a halogenated pyrimidine derivative with the molecular formula C₅H₅BrClN₃S and a molecular weight of 254.54 g/mol . Its structure features bromo (Br) and chloro (Cl) substituents at positions 5 and 6, respectively, a methylthio (-SMe) group at position 2, and an amine (-NH₂) at position 4 (Figure 1). This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and nucleic acid analogs .

Properties

IUPAC Name |

5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEBWZSZLZXUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494739 | |

| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63931-22-6 | |

| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.

Addition of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

Industrial Production Methods: Industrial production of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution, enabling the introduction of diverse functional groups.

Aromatic Halogen Replacement

-

Ammonolysis : Reaction with ammonia substitutes chlorine at position 6. For example, treatment with NH₃ in tetrahydrofuran (THF) at 50–60°C under pressure yields 4-amino-5-bromo-2-(methylthio)pyrimidine with 97.77% yield .

-

Amine Displacement : Substitution with dimethylamine in methanol at 80°C replaces chlorine at position 6, forming 4-amino-5-bromo-2-(methylthio)-6-(dimethylamino)pyrimidine (73% yield ) .

Bromine-Specific Substitutions

-

Pyrazole Coupling : Reacting with 1H-pyrazole in DMF introduces pyrazole at position 5, as demonstrated in intermediates for adenosine receptor antagonists .

Oxidation of the Methylthio Group

The methylthio group (-SMe) undergoes selective oxidation to modulate electronic and steric properties.

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| mCPBA | Sulfone (-SO₂Me) | Dichloromethane, RT | 77% | |

| H₂O₂ | Sulfoxide (-SOMe) | Acetic acid, 50°C | 85% |

Oxidation enhances biological activity by increasing polarity and hydrogen-bonding capacity. For instance, sulfone derivatives exhibit improved kinase inhibition profiles compared to sulfides .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introductions.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C replaces bromine with aryl groups. For example:

Buchwald-Hartwig Amination

Bromine at position 5 reacts with primary or secondary amines under Pd catalysis to install amino groups. For instance, coupling with morpholine generates 5-morpholino-6-chloro-2-(methylthio)pyrimidin-4-amine (68% yield ) .

Functionalization of the Amino Group

The amino group at position 4 can be acylated or alkylated to modify solubility and bioactivity.

Acylation

-

Acetic Anhydride : Forms 4-acetamido-5-bromo-6-chloro-2-(methylthio)pyrimidine under reflux conditions (89% yield ) .

Alkylation

-

Methyl Iodide : In DMF with K₂CO₃, yields 4-methylamino-5-bromo-6-chloro-2-(methylthio)pyrimidine (75% yield ) .

Reaction Optimization Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine exhibit potential as antimicrobial agents. Studies have shown effectiveness against various bacterial and fungal strains, suggesting mechanisms that may involve interference with DNA synthesis or protein function .

Anticancer Research:

This compound has been investigated for its anticancer properties. It has shown promise in targeting specific cancer cell lines by inducing apoptosis through inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases .

Kinase Inhibition:

Recent studies highlight the compound's role as a scaffold for developing kinase inhibitors. For instance, derivatives have been synthesized that demonstrate significant inhibition against cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy .

Agrochemicals

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is utilized in the development of pesticides and herbicides. Its structural characteristics allow for modifications that enhance efficacy against specific pests while minimizing environmental impact.

Material Science

In material science, this compound serves as a ligand in coordination chemistry, forming metal complexes that are essential for catalysis and the development of advanced materials with tailored electronic or optical properties.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the in vitro antibacterial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibition rates, particularly against Gram-positive bacteria . -

Kinase Inhibition Research:

Another investigation focused on synthesizing derivatives to assess their inhibitory effects on CDK2. The results demonstrated promising IC50 values, suggesting potential for further development as anticancer agents . -

Agricultural Application Development:

Research into the use of this compound in formulating herbicides showed improved effectiveness against resistant weed species, indicating its value in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine depends on its specific application:

Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of tyrosine kinases or other enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Properties :

- Density : 1.9 g/cm³ .

- Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Storage : Air-sensitive; often packaged under argon or vacuum .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structurally related pyrimidine derivatives, highlighting substituent differences and their implications:

Impact of Substituents on Properties

- Electron-Withdrawing Groups (Br, Cl) : Enhance electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions. Bromo groups at position 5 increase steric hindrance compared to smaller substituents like methoxy .

- Methylthio (-SMe) vs. Methoxy (-OCH₃) : The -SMe group increases lipophilicity, improving membrane permeability in drug candidates compared to -OCH₃ .

- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects and hydrophobicity, making the compound suitable for agrochemical applications .

Biological Activity

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is , and it features a pyrimidine ring with bromine and chlorine substituents along with a methylthio group. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, while the methylthio group may influence its pharmacokinetic properties.

Research indicates that this compound can modulate enzyme activities, particularly those involved in cellular signaling pathways, leading to diverse biological effects such as:

- Anticancer Activity : Inhibition of cancer cell proliferation.

- Antimicrobial Effects : Potential activity against bacterial strains.

- Kinase Inhibition : Targeting specific kinases involved in cell cycle regulation.

Anticancer Activity

Several studies have highlighted the anticancer potential of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine:

- In vitro Studies : The compound demonstrated significant inhibition of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 µM to 25 µM depending on the specific conditions and formulations used .

- Mechanistic Insights : The compound's mechanism involves induction of apoptosis in cancer cells, as evidenced by increased markers of apoptosis and cell cycle arrest in the SubG1 phase .

Antimicrobial Activity

Research has also indicated that 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine exhibits antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers investigating novel pyrimidine derivatives, 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine was synthesized and evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to untreated controls, suggesting its potential as an anticancer agent .

Case Study 2: Kinase Inhibition

A recent investigation focused on the compound's role as a kinase inhibitor. It was found to effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition was quantified using an enzymatic assay, revealing an IC50 value of approximately 15 nM for CDK2, highlighting its potential therapeutic application in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine can be compared with structurally similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 5-Bromo-6-chloro-pyrimidine | >50 | Less potent anticancer |

| 6-Chloro-2-methanesulfinylpyrimidin | 20 | Moderate kinase inhibitor |

| 5-Bromo-2-methanesulfinylpyrimidin | 30 | Antimicrobial |

This table illustrates that while related compounds exhibit some biological activities, 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine demonstrates superior potency in certain assays, particularly in inhibiting CDK activity.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, stannous chloride in hydrochloric acid is effective for reducing nitro groups in pyrimidine derivatives, yielding 90% purity after recrystallization from acetonitrile . Alternatively, substituting amines under basic conditions (e.g., K₂CO₃ in i-PrOH) may yield intermediates with 51–55% efficiency, monitored by TLC . Optimize solvent polarity and temperature to minimize by-products like dehalogenated species.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : Resolve planar pyrimidine rings and hydrogen-bonding networks (e.g., N–H···N interactions at 3.09–3.10 Å) to confirm stereochemistry .

- NMR : Use and NMR to distinguish bromo/chloro substituents. For example, peaks near δ 8.25 ppm indicate aromatic protons adjacent to electron-withdrawing groups .

- HRMS : Validate molecular ions (e.g., [M+H]) with <0.3 ppm error .

Q. How should researchers handle reactive intermediates during synthesis to ensure safety and stability?

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, such as SnCl₂ reductions .

- Store intermediates at –20°C in amber vials to prevent degradation.

- Follow OSHA guidelines for halogenated pyrimidines: wear nitrile gloves and FFP3 masks to avoid inhalation/contact .

Advanced Research Questions

Q. How do substitution patterns (Br vs. Cl) influence reactivity in cross-coupling reactions?

Bromo groups are more reactive than chloro in Suzuki-Miyaura couplings due to lower bond dissociation energy. For example, Br at position 5 participates preferentially in Pd-catalyzed arylations, leaving Cl at position 6 intact . Use DFT calculations to compare activation barriers for Br/Cl substitution in palladium complexes.

Q. How can conflicting crystallographic data on hydrogen-bonding networks be resolved?

Conflicts arise from solvent-dependent packing (e.g., acetonitrile vs. ethyl acetate). To resolve:

Q. What strategies mitigate by-product formation during large-scale synthesis?

Q. How can computational modeling enhance mechanistic understanding of substitution reactions?

Q. What analytical challenges arise in distinguishing regioisomers, and how are they addressed?

Q. How do hydrogen-bonding interactions in the solid state affect solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.